Cisapride tartrate

Description

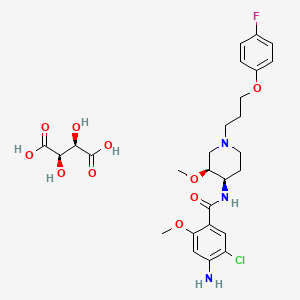

Structure

3D Structure of Parent

Properties

CAS No. |

86718-71-0 |

|---|---|

Molecular Formula |

C27H35ClFN3O10 |

Molecular Weight |

616.0 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C23H29ClFN3O4.C4H6O6/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;5-1(3(7)8)2(6)4(9)10/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+;1-,2-/m11/s1 |

InChI Key |

QFMZVCBZQAEZSJ-OIKXSMCUSA-N |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Aspects of Cisapride Tartrate

Chemical Synthesis Pathways for Cisapride (B12094)

The synthesis of cisapride fundamentally involves the coupling of two main fragments: a substituted benzamide (B126) moiety and a functionalized piperidine (B6355638) ring. The established routes focus on preparing a key piperidine intermediate with the desired stereochemistry, which is then condensed with the benzoic acid derivative.

The formation of the final cisapride molecule is an example of benzamide synthesis. nih.govnih.gov The core reaction involves the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with the amine group of cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine. nih.gov

Industrial-scale synthesis often employs a coupling reaction where the benzoic acid component is activated to facilitate the amidation. google.comgoogle.com A common method involves creating a mixed anhydride (B1165640) of 4-amino-5-chloro-2-methoxy-benzoic acid using ethyl chloroformate. google.comgoogle.com This activated intermediate is then reacted with the cis-4-amino-3-methoxypiperidine derivative to form the final amide bond, yielding cisapride. google.com Alternative methods described in the literature include the condensation of 4-amino-5-chloro-2-methoxybenzoyl chloride with the piperidine amine intermediate. drugfuture.com

| Key Reactant | Structure | Role in Synthesis |

| 4-amino-5-chloro-2-methoxybenzoic acid | 4-amino-5-chloro-2-methoxybenzoic acid | The benzamide portion of the final molecule. nih.gov |

| cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidine | cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidine | The key piperidine intermediate providing the core structure and stereochemistry. google.com |

| Ethyl chloroformate | Ethyl chloroformate | Activating agent for the benzoic acid, forming a mixed anhydride. google.comgoogle.com |

Reductive amination is a critical step in many synthetic routes for cisapride, used to introduce the amine group at the 4-position of the piperidine ring. google.comwikipedia.orgnih.gov This process typically starts with a ketone precursor, 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. google.comwipo.int

The process is a form of amination that converts a carbonyl group into an amine through an intermediate imine. wikipedia.org In a widely used industrial method, the piperidinone precursor is subjected to reductive amination with benzylamine (B48309) in the presence of hydrogen gas and a catalyst. google.comwipo.int This reaction initially yields a mixture of cis and trans stereoisomers of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine, typically in a ratio of about 93:7. google.comwipo.int The benzyl (B1604629) group is subsequently removed via catalytic debenzylation before the final amidation step. google.com

| Starting Material | Reagents | Intermediate Product | Stereochemical Outcome |

| 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone | 1. Benzylamine, H₂ | 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine | Mixture of cis and trans isomers (~93/7 ratio). google.comwipo.int |

| 2. Catalytic Debenzylation |

Chiral Synthesis and Stereoisomeric Control

Cisapride is a racemic mixture of two enantiomers. google.com The control of its stereochemistry—both the cis relationship on the piperidine ring and the resolution of the enantiomers—is a central challenge in its synthesis.

Asymmetric synthesis aims to produce a specific enantiomer directly, avoiding the need for later resolution steps. researchgate.netirb.hr For cisapride, this involves creating precursor molecules with the correct absolute stereochemistry. A concise asymmetric synthesis for the gastroprokinetic agent (+)-(3S,4R)-cisapride has been developed. researchgate.net This route establishes the desired (3S,4R) configuration within the piperidine ring early in the synthetic sequence. researchgate.net The key step employs a diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester, followed by an in-situ enolate oxidation to set the two adjacent stereocenters required for the cis-piperidine structure. researchgate.net

Classical resolution via diastereomeric salt formation is a common technique to separate enantiomers from a racemic mixture. researchgate.net This method involves reacting the racemic base (cisapride) with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid. mdpi.comnih.gov This reaction forms two different diastereomeric salts: (+)-cisapride-(L)-tartrate and (-)-cisapride-(L)-tartrate.

These diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. researchgate.netrsc.org The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing it to be isolated. The desired enantiomer of cisapride can then be liberated from the purified salt by treatment with a base.

A similar principle is applied to control the cis/trans isomer ratio. The mixture of cis and trans 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine can be enriched in the desired cis-isomer by converting the mixture into an acid addition salt (e.g., with nitric or hydrochloric acid) and crystallizing it. google.com This process can increase the cis/trans ratio to 98/2 or higher. google.comwipo.int

The precise three-dimensional structure of the diastereomeric salt formed between cisapride and L-tartaric acid, known as cisapride-(L)-tartrate, is crucial for understanding the basis of its stereochemical resolution. nih.govmedkoo.com The absolute configuration of this salt is defined by the stereochemistry of both components: the cisapride molecule, which is a racemic mixture of (3S,4R) and (3R,4S) enantiomers, and the L-tartaric acid, which has a (2R,3R) configuration. nih.gov

The definitive structure is typically determined using single-crystal X-ray diffraction. mdpi.com This analytical technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the cis configuration of the substituents on the piperidine ring and revealing the specific intermolecular interactions (such as hydrogen bonding) between the cisapride enantiomer and the tartrate counter-ion that stabilize the crystal lattice. mdpi.com The IUPAC name for one such salt is 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid. nih.gov

Development of Novel and Efficient Synthetic Protocols for Cisapride Tartrate

The synthesis of cisapride, a compound with a specific stereochemical configuration, has prompted the development of various synthetic methodologies aimed at improving efficiency, yield, and stereoselectivity. Research has focused on constructing the key piperidine core with the desired cis relationship between the C3-methoxy and C4-amino groups, as well as the asymmetric synthesis of the specific (+)-(3S,4R) enantiomer.

One prominent strategy involves the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. This approach, however, initially yields a mixture of cis and trans isomers. A novel process was developed to enrich the desired cis-stereoisomer. The initial reductive amination in the presence of benzylamine and hydrogen gas over a catalyst results in a cis/trans ratio of approximately 93/7. google.comgoogle.com To enhance the purity of the cis isomer, the mixture is converted into an acid addition salt using an inorganic acid like nitric acid in a suitable solvent such as 4-methyl-2-pentanone. google.comgoogle.com Subsequent crystallization selectively precipitates the salt of the cis-isomer, enriching its concentration to 98% or higher. google.com The purified cis-isomer salt is then converted back to the free base for the final coupling step. google.comgoogle.com

Alternative routes have also been explored, starting from different precursors. One such method begins with the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 3-methoxypyridine-4-amine. drugfuture.com The resulting amide is then condensed with 3-(4-fluorophenoxy)propyl chloride to form a pyridinium (B92312) chloride intermediate. drugfuture.com The final and critical step is the hydrogenation of this intermediate over a Platinum dioxide/Carbon catalyst in the presence of sodium bicarbonate, which yields the target cisapride. drugfuture.com

Further variations in the synthesis involve the diastereoselective reduction of an oxime intermediate. In this pathway, a methoxypiperidone derivative is reacted with O-benzylhydroxylamine to form an oxime. drugfuture.com This oxime is then diastereoselectively reduced with a borane (B79455) reagent (BH3) in tetrahydrofuran, preferentially forming the cis-isomer of the corresponding amine. drugfuture.com This amine is then coupled with 4-amino-5-chloro-2-methoxybenzoic acid to complete the synthesis of cisapride. drugfuture.com

The table below summarizes key aspects of these different synthetic approaches.

| Synthetic Strategy | Key Intermediate(s) | Key Reaction(s) | Stereochemical Control | Reported Isomer Ratio/Yield |

| Reductive Amination & Isomer Enrichment | 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone | Reductive amination; Salt formation and crystallization | Post-reaction separation/enrichment of stereoisomers | Initial cis/trans ratio: ~93/7; Enriched to ≥98/2 google.comgoogle.com |

| Asymmetric Synthesis | tert-butyl 5-[N-3′-(4″-fluorophenoxy)propyl-N-allylamino]pent-2-enoate | Diastereoselective conjugate addition; In situ enolate oxidation | Diastereoselective addition controlled by a chiral auxiliary | Overall yield: 19% for the (+)-(3S,4R) isomer researchgate.net |

| Pyridinium Intermediate Reduction | Pyridinium chloride derived from 3-methoxypyridine-4-amine | Catalytic hydrogenation | Substrate-controlled reduction of the pyridinium ring | Yields the target cis-isomer drugfuture.com |

| Diastereoselective Oxime Reduction | Oxime of a methoxypiperidone derivative | Diastereoselective reduction with BH3 | Reagent-controlled reduction of the oxime | Preferentially yields the cis-isomer drugfuture.com |

These methodologies highlight the chemical ingenuity applied to overcome the challenges of stereocontrol and efficiency in the synthesis of cisapride tartrate. The evolution from methods requiring isomer separation to more sophisticated asymmetric and diastereoselective strategies represents a significant advancement in synthetic organic chemistry.

Molecular and Cellular Pharmacology of Cisapride Tartrate

Serotonin (B10506) 5-HT4 Receptor Agonism

Cisapride's primary mechanism of action is through its agonistic activity at serotonin 5-HT4 receptors. drugbank.compatsnap.com This interaction initiates a signaling cascade that ultimately enhances gastrointestinal motility. drugbank.com

Receptor Binding Affinity and Selectivity Profiling

Cisapride (B12094) demonstrates a notable affinity for the 5-HT4 receptor. nih.gov Research has shown that cisapride is a potent 5-HT4 receptor agonist with an EC50 value of 140 nM. medchemexpress.com However, it is not entirely selective and interacts with other receptors, which has been a contributing factor to its limited use in some regions. researchgate.netbohrium.com Notably, cisapride also acts as a potent human ether-a-go-go-related gene (hERG) channel blocker, with an IC50 of 9.4 nM. medchemexpress.comabcam.com Its affinity extends to 5-HT3 and 5-HT2A receptors as well. drugbank.compatsnap.com

Interactive Data Table: Receptor Binding Profile of Cisapride

| Receptor/Channel | Affinity (IC50/EC50) | Type of Action |

|---|---|---|

| 5-HT4 Receptor | 140 nM (EC50) | Agonist |

| hERG Channel | 9.4 nM (IC50) | Blocker |

| 5-HT3A Receptor | - | Agonist |

| 5-HT2A Receptor | - | Agonist |

| Kv4.3 Channel | 9.8 µM (IC50) | Inhibitor |

Downstream Signaling Pathways Activated by 5-HT4 Receptor Engagement

Activation of the 5-HT4 receptor by cisapride initiates a G-protein-coupled signaling pathway. This engagement leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of protein kinases. These signaling events are central to the drug's prokinetic effects.

Enhancement of Acetylcholine (B1216132) Release

A key pharmacological outcome of 5-HT4 receptor agonism by cisapride is the enhanced release of acetylcholine from enteric neurons. patsnap.comnih.gov This neurotransmitter plays a crucial role in regulating gastrointestinal smooth muscle contraction and peristalsis. patsnap.com

Mechanisms of Cholinergic Neurotransmission Facilitation in the Enteric Nervous System

Cisapride facilitates the release of acetylcholine from cholinergic nerve terminals within the gastrointestinal tract. nih.govtocris.com This enhanced release of acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased muscle tone and contractility. It is important to note that cisapride does not directly stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase. drugbank.com Some studies, however, have questioned the significance of acetylcholine release in the colon, suggesting that cisapride may not have a cholinomimetic effect in human sigmoid taenia coli muscle strips. nih.govnih.gov

Role of the Myenteric Plexus in Cisapride Tartrate Action

The myenteric plexus, a primary network of neurons in the gastrointestinal tract, is the principal site of cisapride's action. patsnap.comnih.gov By acting on 5-HT4 receptors located on cholinergic neurons within this plexus, cisapride augments the release of acetylcholine. drugbank.com This localized action within the myenteric plexus is what allows cisapride to enhance coordinated peristaltic contractions and promote the transit of intestinal contents. patsnap.com

Receptor Interaction Specificity

While cisapride's therapeutic effects are primarily attributed to its 5-HT4 receptor agonism, it is not a highly selective agent. bohrium.com Its interaction with other receptors and ion channels, particularly the hERG potassium channel, has been a significant concern. bohrium.comabcam.com The blockade of hERG channels can disrupt cardiac repolarization, leading to potential cardiac arrhythmias. abcam.com This lack of selectivity differentiates it from newer, more selective 5-HT4 agonists. nih.gov

Differentiation from Dopaminergic Receptor Modulation

Cisapride tartrate's mechanism of action is distinctly different from older prokinetic agents like metoclopramide, primarily because it is largely devoid of antidopaminergic effects. nih.gov Unlike metoclopramide, which is a dopamine D2 receptor antagonist, cisapride does not possess dopamine-blocking activity. cjhp-online.cagraphyonline.commerckvetmanual.com This lack of interaction with dopaminergic receptors means it does not produce the central nervous system (CNS) side effects, such as extrapyramidal symptoms, that are sometimes associated with metoclopramide. nih.govmerckvetmanual.comvin.com

While dopamine infusion can slow gastric emptying, studies have shown that cisapride can effectively counteract this effect, restoring the emptying rate to normal. nih.gov This action, however, is not achieved by blocking dopamine receptors but through its primary mechanism as a serotonin 5-HT₄ receptor agonist. merckvetmanual.comdrugbank.com This pharmacological profile represents a significant distinction, positioning cisapride as a gastroprokinetic agent that enhances motility without directly interfering with the dopaminergic pathways. cjhp-online.ca

Absence of Direct Muscarinic or Nicotinic Receptor Stimulation

The pharmacological activity of cisapride tartrate does not stem from the direct stimulation of muscarinic or nicotinic receptors. drugbank.comnih.gov Its prokinetic effects are not a result of acting as an agonist at these cholinergic receptor sites. drugbank.com However, some research using isolated guinea pig gastric myocytes has suggested that cisapride can induce contraction by interacting with glandular M2 muscarinic receptors. nih.gov This effect was antagonized by atropine and was associated with the generation of inositol trisphosphate, a second messenger. nih.gov Despite this finding, the predominant mechanism of cisapride is not considered to be direct cholinergic receptor agonism; rather, it facilitates the release of acetylcholine from postganglionic nerve endings in the myenteric plexus. drugbank.comymaws.comnih.gov Studies have shown that the stimulatory responses elicited by cisapride in isolated muscle strips were not significantly inhibited by the muscarinic antagonist atropine, further suggesting its primary action is not direct receptor stimulation. nih.govtmu.edu.tw

Modulation of Other Serotonin Receptor Subtypes (e.g., 5-HT₃)

In experimental models, the potentiation of fast excitatory postsynaptic potentials in the guinea pig ileum by cisapride was antagonized by the 5-HT₃ receptor antagonist ICS 205-930, indicating an interaction at this site. nih.gov This 5-HT₃ antagonism may play a role in its gastrointestinal effects, complementing the prokinetic action mediated by 5-HT₄ receptor agonism. merckvetmanual.comresearchgate.net

In Vitro Pharmacological Characterization of Cisapride Tartrate

Effects on Isolated Gastrointestinal Smooth Muscle Preparations

In vitro studies using isolated gastrointestinal smooth muscle preparations from various species have been crucial in characterizing the pharmacological effects of cisapride. In preparations from the guinea pig, cisapride has been shown to stimulate the motility of smooth muscle from the esophagus, stomach, small intestine, and colon. nih.gov

Experiments on isolated muscle strips from the guinea pig antrum, ileum, and colon demonstrated that cisapride enhances baseline activity and causes contractions. nih.govtmu.edu.tw Similarly, studies on feline colonic smooth muscle found that cisapride stimulated contractions that were comparable in magnitude to those induced by substance P and neurotensin. nih.gov These contractions were only partially inhibited by tetrodotoxin and atropine, suggesting that the response is partly dependent on enteric cholinergic nerves but also involves a direct action on the smooth muscle. nih.govtmu.edu.twnih.gov The prokinetic effects were first characterized in the guinea pig ileum, where cisapride was found to facilitate cholinergic transmission within the myenteric plexus. researchgate.net

Concentration-Dependent Responses in Organ Bath Studies

Organ bath studies have demonstrated that cisapride elicits concentration-dependent responses in isolated gastrointestinal tissues. In studies using isolated myocytes from guinea pig gastric smooth muscle, cisapride induced contraction in a concentration-dependent manner with a reported EC₅₀ (half-maximal effective concentration) of 10⁻¹¹ M. nih.gov

Research on muscle strips from the guinea pig antrum, ileum, and colon showed that cisapride elicited a dose-related enhancement of motor activity at concentrations of 4, 40, and 400 nM. nih.govtmu.edu.tw Interestingly, these studies revealed a bell-shaped dose-response curve, where higher concentrations (4 µM) caused inhibition of motility. nih.govtmu.edu.tw In the guinea pig ileum, cisapride enhanced the propulsive efficiency of isolated segments at concentrations from 100 nM to 3 µM, while higher concentrations (6 or 10 µM) had a depressant effect. nih.gov

Table 1: Concentration-Dependent Effects of Cisapride in In Vitro Preparations

| Tissue Preparation | Species | Effect | Effective Concentration Range | EC₅₀ | Source(s) |

|---|---|---|---|---|---|

| Gastric Myocytes | Guinea Pig | Contraction | Concentration-dependent | 10⁻¹¹ M | nih.gov |

| Antrum, Ileum, Colon Strips | Guinea Pig | Enhanced Motility / Contraction | 4 nM - 400 nM | Not Reported | nih.govtmu.edu.tw |

| Antrum, Ileum, Colon Strips | Guinea Pig | Inhibition | 4 µM | Not Reported | nih.govtmu.edu.tw |

| Ileum Segments | Guinea Pig | Enhanced Propulsive Efficiency | 100 nM - 3 µM | Not Reported | nih.gov |

| Ileum Segments | Guinea Pig | Depressant Action | 6 µM - 10 µM | Not Reported | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Atropine |

| Carbachol |

| Cisapride tartrate |

| Dopamine |

| Domperidone |

| Granisetron |

| Inositol trisphosphate |

| Metoclopramide |

| Neurotensin |

| Ondansetron |

| Ranitidine |

| Serotonin |

| Substance P |

| Tetrodotoxin |

Structure Activity Relationship Sar and Computational Studies of Cisapride Tartrate

Elucidation of Molecular Features for 5-HT4 Agonism

The agonist activity of cisapride (B12094) at the 5-HT4 receptor is contingent on several key molecular features. The molecule can be broadly divided into three essential pharmacophoric components: a substituted benzamide (B126) head, a central piperidine (B6355638) ring, and a 4-fluorophenoxypropyl tail.

The benzamide moiety , specifically the 4-amino-5-chloro-2-methoxy substitution pattern, is crucial for binding and activation of the receptor. The amino and methoxy (B1213986) groups are believed to participate in key hydrogen bonding and electrostatic interactions within the receptor's binding pocket.

Table 1: Key Molecular Features of Cisapride for 5-HT4 Agonism

| Molecular Component | Key Structural Features | Presumed Function in Receptor Binding |

|---|---|---|

| Benzamide Group | 4-amino-5-chloro-2-methoxy substitutions | Forms essential hydrogen bonds and electrostatic interactions within the 5-HT4 receptor binding site. |

| Piperidine Linker | Cis-stereochemistry of substituents | Provides a rigid scaffold to ensure optimal spatial orientation of the benzamide and phenylalkyl components. |

| Phenylalkyl Tail | 3-(4-fluorophenoxy)propyl chain | Engages in hydrophobic interactions within a secondary binding pocket of the receptor, contributing to affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity, creating mathematical models that can predict the activity of novel molecules. drugdesign.orgnih.gov

For benzamide derivatives like cisapride, QSAR models are developed to predict 5-HT4 receptor agonism and selectivity. nih.gov These models are built using a "training set" of molecules with known activities. The models aim to identify the physicochemical properties that are statistically significant in determining the pharmacological outcome. nih.gov

The process involves calculating a wide range of molecular descriptors for each compound in the series and then using statistical techniques, such as Multiple Linear Regression (MLR), to build an equation that relates these descriptors to the observed biological activity (e.g., binding affinity Ki or functional potency EC50). researchgate.net The goal is to create a robust model that can accurately forecast the activity of newly designed compounds, thereby prioritizing synthetic efforts towards candidates with a higher probability of success. nih.gov For cisapride and its analogues, these models have been instrumental in guiding the design of compounds with high affinity for the 5-HT4 receptor. researchgate.net

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. drugdesign.org In the QSAR analysis of cisapride and its analogues, a combination of electronic, steric, hydrophobic, and topological descriptors are typically employed. researchgate.netucsb.edu

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to engage in charge-transfer interactions. ucsb.edu

Steric Descriptors: Properties like molar refractivity (MR) quantify the size and bulk of the molecule or its substituents, which is critical for understanding how a ligand fits into the receptor's binding site. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for hydrophobicity, which influences how a drug is absorbed, distributed, and binds to hydrophobic pockets in the receptor.

Topological Descriptors: These are numerical representations of molecular shape and branching, such as the Topological Polar Surface Area (TPSA), which is often correlated with membrane permeability and receptor interaction. researchgate.net

By analyzing the correlation between these descriptors and 5-HT4 receptor affinity, researchers can deduce which properties are most important for potent agonism.

Rational Design and Synthesis of Cisapride Analogues

The insights gained from SAR and QSAR studies have fueled the rational design and synthesis of numerous cisapride analogues. The primary objectives have been to enhance potency and selectivity for the 5-HT4 receptor while minimizing off-target effects. researchgate.net

Systematic modifications of the cisapride scaffold have yielded significant insights into the structural requirements for 5-HT4 receptor binding. researchgate.net Research has explored alterations to all three major components of the molecule.

For instance, modifying the 4-fluorophenylalkyl tail has been a key area of investigation. researchgate.net Similarly, substitutions on the benzamide ring, such as replacing the chloro group, have been shown to impact binding affinity. researchgate.net The development of related compounds like mosapride, which features a different N-substituent, arose from such structure-activity relationship studies. researchgate.net Docking studies have been used to compare the binding interactions of cisapride and its derivatives, revealing that even small changes, like the removal of the chloro group, can significantly decrease the docking score and predicted affinity. researchgate.net

Table 2: Impact of Chemical Modifications on Receptor Binding of Cisapride Analogues

| Original Moiety (Cisapride) | Modification | Example Analogue(s) | Impact on 5-HT4 Receptor Binding | Reference |

|---|---|---|---|---|

| 4-amino-5-chloro-2-methoxybenzamide | Alteration of the N-substituent | Mosapride | Maintained high 5-HT4 affinity with altered selectivity profile. | researchgate.net |

| 4-fluorophenylalkyl moiety | Replacement with other arylalkyl groups | Compound 23g (in a specific series) | Resulted in analogues with high 5-HT4 receptor binding affinity. | researchgate.net |

| 5-Chloro group on benzamide ring | Replacement with Hydrogen (-H) | Cisapride-D2 | Led to a significant decrease in receptor binding affinity. | researchgate.net |

| 2-Methoxy group on benzamide ring | Replacement with an Ethoxy group | AS-4370 | Maintained potent 5-HT4 agonist activity. | ebi.ac.uk |

The three-dimensional arrangement of atoms (conformation) and the electronic distribution within the molecule are paramount for its activity. The cis relationship between the amino group and the ether linkage on the piperidine ring of cisapride is a critical stereochemical requirement.

To better understand the optimal conformation for binding, researchers have synthesized conformationally constrained analogues. nih.gov By locking the molecule into a more rigid structure, it is possible to determine which spatial arrangement is most favorable for interaction with the 5-HT4 receptor. Docking studies complement these synthetic efforts by simulating the binding pose of flexible and rigid ligands within a model of the receptor's active site. These studies help to rationalize why certain conformations and electronic distributions lead to higher affinity and intrinsic efficacy. nih.gov The nature and position of substituents play a critical role, influencing not just binding but also the degree of receptor activation (i.e., whether the compound is a full or partial agonist). nih.gov

Computational Chemistry Approaches in Drug Discovery

The exploration of cisapride tartrate, a gastroprokinetic agent, has been significantly advanced by computational chemistry, offering powerful tools to understand its interactions with biological targets and to guide the design of safer, more selective analogs. These in silico methods provide a molecular-level understanding that complements experimental data, accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations with Receptor Models

Molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mode of cisapride tartrate at its primary target, the serotonin (B10506) 5-HT4 receptor, as well as its off-target interactions, most notably with the hERG potassium channel, which is linked to adverse cardiac effects.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For cisapride, these studies have been crucial in identifying the key structural features responsible for its agonist activity at the 5-HT4 receptor.

Following the static picture provided by molecular docking, MD simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net These simulations, which solve Newton's equations of motion for the atoms in the system, reveal the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding event and allowing for the calculation of binding free energies, which are a more rigorous predictor of binding affinity. researchgate.netwustl.edu

In the case of cisapride, MD simulations have been employed to study its interaction with homology models of the 5-HT4 receptor, refining the binding poses predicted by docking and providing a deeper understanding of the conformational changes that occur upon ligand binding. These simulations have helped to rationalize the structure-activity relationships of cisapride and its analogs.

A significant focus of computational studies on cisapride has been to understand its interaction with the hERG channel. Molecular docking studies have identified the key residues within the hERG channel pore that interact with cisapride, and MD simulations have provided insights into the dynamics of this interaction, helping to explain the high affinity of cisapride for this off-target. This knowledge has been pivotal in the development of strategies to design cisapride analogs with reduced hERG liability.

Below is a table summarizing representative molecular docking scores for cisapride and its analogs against a model of the 5-HT4 receptor. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger predicted interaction.

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Cisapride | -9.42 | nih.gov |

| Cisapride-D9 | -9.03 | nih.gov |

| Cisapride-D11 | -7.40 | nih.gov |

| ZINC05998832 | > -7.00 | nih.gov |

| ZINC58529167 | > -7.00 | nih.gov |

Ligand-Based and Structure-Based Design Strategies for Related Compounds

The insights gained from computational studies and the understanding of the structure-activity relationship (SAR) of cisapride tartrate have fueled both ligand-based and structure-based design strategies to develop novel compounds with improved pharmacological profiles.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the target receptor is unknown or not well-defined. These methods rely on the analysis of a set of molecules known to be active at the target to derive a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the target receptor and elicit a biological response. For 5-HT4 receptor agonists, pharmacophore models have been developed based on the structures of cisapride and other active compounds. These models typically include features such as an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a basic nitrogen atom, all arranged in a specific spatial orientation. These models serve as templates for designing new molecules with the desired pharmacological activity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by correlating the 3D properties of a set of molecules with their biological activities. nih.govnih.govmdpi.com These studies generate statistical models that can predict the activity of novel compounds and provide visual representations in the form of contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For 5-HT4 agonists, 3D-QSAR models have been developed to guide the optimization of lead compounds, leading to the identification of more potent and selective molecules. nih.gov

Structure-Based Drug Design

Structure-based drug design (SBDD) relies on the knowledge of the three-dimensional structure of the target receptor, which can be obtained from experimental techniques like X-ray crystallography or cryo-electron microscopy, or through computational methods such as homology modeling.

With a receptor model in hand, molecular docking can be used to screen virtual libraries of compounds to identify potential new hits. For compounds related to cisapride, this approach has been used to explore chemical space and identify novel scaffolds that could serve as starting points for new drug discovery programs.

Furthermore, the detailed understanding of the binding site of the 5-HT4 receptor and the hERG channel, derived from computational studies, has enabled the rational design of cisapride analogs with improved selectivity. By identifying the structural features of cisapride that are critical for hERG binding but not for 5-HT4 receptor agonism, medicinal chemists have been able to make targeted modifications to the cisapride scaffold. For example, by altering the substituents on the piperidine ring or modifying the linker between the piperidine and the benzamide moiety, it has been possible to design compounds that retain potent 5-HT4 agonist activity while exhibiting significantly reduced affinity for the hERG channel. This strategy of "de-targeting" off-target interactions is a powerful application of structure-based drug design.

Preclinical Pharmacological Investigations of Cisapride Tartrate

In Vivo Gastrointestinal Motility Studies in Non-Human Species

Assessment of Gastric Emptying Dynamics in Animal Models

Preclinical studies in various animal models have demonstrated the efficacy of cisapride (B12094) in accelerating gastric emptying. In conscious dogs with delayed gastric emptying induced by the administration of oleic acid, cisapride was shown to accelerate the emptying of both liquid and solid test meals nih.gov. This prokinetic effect is attributed to its ability to enhance the amplitude and coordination of antral, pyloric, and duodenal contractions nih.gov. In vitro studies using gastroduodenal preparations from guinea pigs further support these findings, showing that cisapride antagonizes induced gastric relaxation and enhances the amplitude of gastric peristaltic waves, an effect mediated by the facilitation of cholinergic neurotransmission nih.gov.

Evaluation of Intestinal Transit Rates in Preclinical Models

Cisapride has been shown to influence intestinal transit times in preclinical studies. In dogs, the compound is used to manage conditions that benefit from shortened transit times ymaws.com. Studies in rabbits have been designed to evaluate the efficacy of cisapride on gastrointestinal transit times, particularly in the context of opioid-induced gastrointestinal stasis cornell.edu. The prokinetic nature of cisapride suggests its potential to decrease the transit time of gastrointestinal contents along the tract ymaws.com.

Effects on Specific Gastrointestinal Tract Segments (e.g., antrum, duodenum, jejunum, colon)

The effects of cisapride on specific segments of the gastrointestinal tract have been investigated in several animal models. In conscious dogs, cisapride enhances the amplitude and coordination of contractions in the antrum, pylorus, and duodenum nih.gov. Further studies in dogs have shown that cisapride produces an increase in the amplitude of spontaneous contractions and basal tone in the stomach, duodenum, jejunum, and both the proximal and distal colon nih.gov.

In horses, specifically in ponies with chronically implanted electromechanical transducers, cisapride produced marked and prolonged increases in electrical and mechanical activity at all sites examined nih.gov. In the stomach, there was an increase in total contraction activity and amplitude. The small intestine, including the jejunum, exhibited an increase in irregular activity with a higher number and amplitude of contractions nih.gov. Furthermore, cisapride increased electrical and contractile activity in the left dorsal colon and electrical activity in the small colon nih.gov.

In rats, the effects of cisapride on the colon have been studied in vivo. In rats with a colon instilled with sodium acetate, intravenous cisapride induced an increase in sodium absorption and a reduction in water absorption. In models of colonic secretion, cisapride inhibited the secretion of water, Na+, Cl-, and mucus nih.gov.

Pharmacokinetic Studies in Animal Models

Absorption Characteristics Across Animal Species (e.g., sheep, horses, rats, dogs)

The absorption of cisapride varies across different animal species. Following oral administration, cisapride is rapidly and almost completely absorbed from the gastrointestinal tract in rats researchgate.net. In dogs, the absorption is somewhat slower researchgate.net. The oral bioavailability of cisapride is approximately 30% to 60% in dogs and horses ymaws.com.

In horses, after intragastric administration, the rate of cisapride absorption was found to be quite rapid; however, only about half of the dose was absorbed systemically nih.gov. There was considerable inter-individual variability in pharmacokinetic parameters in this species nih.gov.

Pharmacokinetic studies in sheep have shown that cisapride crosses the placental barrier within five minutes of intravenous administration to the ewe, with equilibrium between maternal and fetal plasma reached within 20 to 30 minutes ymaws.comnih.gov. The protein binding of cisapride in maternal and fetal sheep plasma is approximately 89.0% and 88.4%, respectively nih.gov.

Pharmacokinetic Parameters of Cisapride in Various Animal Species

| Species | Administration Route | Key Findings | Citation |

|---|---|---|---|

| Rat | Oral | Rapid and almost complete absorption. | researchgate.net |

| Dog | Oral | Slower absorption compared to rats; Oral bioavailability of 30-60%. | ymaws.comresearchgate.net |

| Horse | Intragastric | Rapid absorption rate, but only about 50% systemic absorption; Oral bioavailability of 30-60%. | ymaws.comnih.gov |

| Sheep | Intravenous | Crosses the placental barrier within 5 minutes. Plasma protein binding is approximately 89%. | nih.gov |

Distribution and Tissue Accumulation Profiles in Animal Models

Studies on the distribution of cisapride have revealed its presence in various tissues in animal models. In dogs, following oral administration, there is no evidence of significant tissue accumulation even after a year of daily administration ymaws.com. Tissue concentrations higher than corresponding plasma concentrations are found in the liver, kidney, ileum, and pancreas researchgate.net. In contrast, tissue concentrations nearly similar to those in plasma are observed in the brain, stomach, lung, and skeletal muscle researchgate.net.

In rats, following oral administration, the highest tissue concentrations of cisapride are found in the colon researchgate.net. Cisapride also reaches the brain, but at levels significantly lower than in the plasma ymaws.com.

Tissue Distribution of Cisapride in Animal Models

| Species | Tissue | Concentration Relative to Plasma | Citation |

|---|---|---|---|

| Dog | Liver, Kidney, Ileum, Pancreas | Higher | researchgate.net |

| Brain, Stomach, Lung, Skeletal Muscle | Similar | researchgate.net | |

| Rat | Colon | Highest tissue concentrations | researchgate.net |

| Brain | Significantly lower | ymaws.com |

Metabolic Fate and Metabolite Identification in Animal Liver Fractions and In Vivo

Preclinical investigations in various animal species have demonstrated that cisapride undergoes extensive metabolism, primarily orchestrated by the liver. In vivo studies in rats revealed that cisapride is transformed into at least 30 different metabolites. nih.govymaws.com The primary metabolic pathways identified across species are oxidative N-dealkylation and aromatic hydroxylation. nih.govymaws.com

In rats, N-dealkylation at the piperidine (B6355638) nitrogen leads to the formation of norcisapride, a major urinary metabolite. nih.gov Another significant pathway is aromatic hydroxylation, which can occur on either the 4-fluorophenoxy or the benzamide (B126) rings. nih.gov The resulting phenolic metabolites are often conjugated and eliminated in the bile, with a substantial portion undergoing enterohepatic circulation before final excretion. nih.gov Minor metabolic routes in rats include piperidine oxidation, O-dealkylation, and amine glucuronidation. nih.gov

Studies in dogs have identified similar primary metabolic pathways, including oxidative-N-dealkylation to form norcisapride and aromatic hydroxylation. researchgate.netnih.gov However, a notable difference in dogs is a greater proportion of amine glucuronidation and sulfation compared to other species studied. nih.gov

In vitro experiments using human liver microsomes have been instrumental in identifying the specific enzymes responsible for cisapride's metabolism. These studies confirm that the metabolic pattern observed in vitro closely reflects the in vivo situation. The primary biotransformation is the oxidative N-dealkylation at the piperidine nitrogen, yielding norcisapride. researchgate.net Through competitive inhibition studies and the use of heterologous expression systems, it was determined that Cytochrome P450 3A4 (CYP3A4) is the principal enzyme involved in this conversion, with a minor contribution from CYP2A6. researchgate.netnih.gov

Table 1: Summary of Major Metabolic Pathways and Metabolites of Cisapride in Preclinical Species

| Species | Primary Metabolic Pathways | Major Metabolites Identified |

|---|---|---|

| Rat | N-dealkylation, Aromatic hydroxylation, Piperidine oxidation, O-dealkylation | Norcisapride, 4-fluorophenyl sulfate, Phenolic conjugates |

| Dog | Oxidative-N-dealkylation, Aromatic hydroxylation, Amine glucuronidation | Norcisapride, 3-fluoro-4-hydroxy-cisapride, Cisapride-N+-glucuronide |

| Human (Liver Microsomes) | Oxidative N-dealkylation | Norcisapride |

Excretion Pathways and Clearance in Preclinical Species

The elimination of cisapride and its metabolites occurs through both renal and fecal pathways, with the proportional contribution of each varying between species.

In dogs, following a single oral administration, approximately 97% of the dose is excreted within 96 hours. ymaws.comnih.gov The primary route of elimination is fecal, accounting for about 72% of the dose, while the remaining 25% is found in the urine. ymaws.comnih.gov The excretion of the unchanged parent drug is notably higher in dogs (23% in feces) than in humans. nih.gov The plasma clearance (ClT) of cisapride in dogs has been reported to be approximately 4.2 ml/min/kg. semanticscholar.orgnih.gov

In rats, excretion is also nearly complete within 96 hours, with over 80% of the dose eliminated in the first 24 hours. nih.gov The fecal route is predominant, accounting for 75% to 85% of the dose, with 15% to 25% excreted in the urine. ymaws.com Studies in bile duct-cannulated rats demonstrated that about 60% of an administered dose is excreted into the bile within 24 hours. nih.gov A significant portion of the biliary metabolites, particularly phenolic conjugates, undergoes enterohepatic circulation. nih.govymaws.com The plasma clearance in rats is substantially higher than in dogs, averaging 91 ml/min/kg. semanticscholar.orgnih.gov

In cats, the clearance of cisapride following intravenous administration was determined to be 15 ± 0.67 ml/kg per minute. nih.gov

Table 2: Excretion and Clearance Parameters of Cisapride in Preclinical Species

| Species | Primary Excretion Route | Total Excretion Time | Plasma Clearance |

|---|---|---|---|

| Dog | Feces (~72%) | ~97% within 96 hours | 4.2 ml/min/kg |

| Rat | Feces (75-85%) | ~Complete within 96 hours | 91 ml/min/kg |

| Cat | Not specified | Not specified | 15 ± 0.67 ml/kg/min (IV) |

Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Species

While formal pharmacokinetic-pharmacodynamic (PK-PD) mathematical models for cisapride in preclinical species are not extensively detailed in available literature, numerous studies have established clear relationships between its concentration and physiological effects. These investigations form the basis of a PK-PD understanding by correlating the administered dose with the resulting prokinetic activity.

In conscious dogs, in vivo studies demonstrated a dose-dependent effect on gastric motility. veteriankey.com Oral administration of cisapride was shown to enhance the amplitude and coordination of antral, pyloric, and duodenal contractions. veteriankey.com This research established that cisapride selectively improves motor function, leading to the acceleration of delayed gastric emptying of both liquid and solid meals. veteriankey.com The effective dose range to enhance gastric emptying in dogs with normal function was found to be 0.05 to 0.2 mg/kg, whereas higher doses of 0.5 to 1 mg/kg were required to overcome pharmacologically-induced delays in gastric emptying. veteriankey.com

Further studies in animal models of gastrointestinal disorders have also elucidated this relationship. In rats with acute liver failure, intravenous administration of cisapride improved a delayed intestinal transit time, preventing enteric bacterial overgrowth and translocation. nih.gov This demonstrates a direct link between the presence of the drug and the restoration of a key physiological function (intestinal motility). nih.gov

These preclinical studies, by linking specific doses and resulting plasma concentrations to measurable pharmacodynamic outcomes like enhanced gastric contractility and accelerated transit time, effectively characterize the PK-PD relationship of cisapride, underpinning its therapeutic application as a prokinetic agent.

Comparative Preclinical Assessments

Relative Potency and Efficacy in Animal Models Compared to Other Prokinetics

Comparative studies in animal models have been conducted to evaluate the relative potency and efficacy of cisapride against other prokinetic agents, such as metoclopramide, domperidone, mosapride, erythromycin, and tegaserod.

In a study using normal mice, cisapride, metoclopramide, and mosapride were all effective at significantly enhancing gastric emptying, with cisapride increasing it by 126% compared to control animals. nih.gov Domperidone and erythromycin failed to produce a significant effect in this model. nih.gov When assessing the ability to counteract morphine-induced gastrointestinal transit delay, the drugs showed varied efficacy. Cisapride was found to be the most effective agent in reversing morphine-induced delay in small intestinal transit. nih.gov Conversely, metoclopramide was most effective at reversing the morphine-induced delay in gastric emptying. nih.gov

In dogs, cisapride has been shown to be more potent than metoclopramide and appears superior to both metoclopramide and domperidone in stimulating gastric emptying and increasing gastroesophageal sphincter pressure. veteriankey.comavma.org It possesses a broader spectrum of activity, increasing motility in the colon in addition to the esophagus, stomach, and small intestine. msdvetmanual.com

In equines, the prokinetic effects of cisapride were compared to tegaserod. Both drugs significantly improved gastrointestinal transit time, daily bowel movements, and stool weight compared to a control phase. nih.gov However, tegaserod was found to accelerate gastrointestinal transit time more than cisapride. nih.gov

Table 3: Comparative Efficacy of Prokinetics in a Morphine-Induced Transit Delay Model in Mice

| Prokinetic Agent | Effect on Gastric Emptying (Normal Mice) | Efficacy in Reversing Morphine-Induced Delay (Gastric Emptying) | Efficacy in Reversing Morphine-Induced Delay (Small Intestinal Transit) |

|---|---|---|---|

| Cisapride | Significant Increase (126%) | Not significant | Most Effective |

| Metoclopramide | Significant Increase (102%) | Most Effective | Effective |

| Mosapride | Significant Increase (89%) | Effective | Effective |

| Domperidone | No significant effect | Not specified | Not specified |

| Erythromycin | No significant effect | Not specified | Not specified |

Mechanistic Distinctions in Preclinical Studies

Preclinical research has established that cisapride's prokinetic effects stem from a mechanism of action distinct from other agents like metoclopramide and domperidone. Cisapride functions as a serotonin (B10506) 5-HT₄ receptor agonist. msdvetmanual.com Its primary mechanism involves the enhancement of acetylcholine (B1216132) release from postganglionic nerve endings within the myenteric plexus of the gastrointestinal tract. msdvetmanual.com This targeted action selectively stimulates motility and is not dependent on dopamine receptor blockade. msdvetmanual.com Studies in animal preparations confirmed this cholinergic pathway, as the motor-stimulating effects of cisapride were prevented by the administration of atropine. fda.gov

In contrast, metoclopramide exhibits a more complex pharmacological profile. It acts as a dopamine D₂ receptor antagonist, but also possesses 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist properties. msdvetmanual.com Its antidopaminergic action is a key component of its mechanism. Domperidone is a pure peripheral dopamine D₂ receptor antagonist, which accelerates gastric emptying but has less impact on bowel motility further down the gastrointestinal tract. msdvetmanual.com

A significant mechanistic distinction is cisapride's lack of antidopaminergic effects. msdvetmanual.com Unlike metoclopramide, it does not readily cross the blood-brain barrier and therefore does not produce the central nervous system effects associated with dopamine blockade. msdvetmanual.com This selectivity for the myenteric plexus is a defining feature of its preclinical pharmacological profile. msdvetmanual.com

Advanced Analytical Methodologies for Cisapride Tartrate Research

The comprehensive analysis of Cisapride (B12094) Tartrate in both bulk form and pharmaceutical preparations necessitates the use of sophisticated and validated analytical techniques. These methods are crucial for quantifying the active ingredient, ensuring its purity, and identifying any related substances, impurities, or metabolites. Research in this area has led to the development of various robust spectrophotometric and chromatographic methods, each tailored to specific analytical challenges.

Pharmaceutical Formulation Research and Controlled Release Systems for Cisapride Tartrate

Design and Development of Controlled Release Dosage Forms

The primary goal in designing controlled-release formulations for cisapride (B12094) tartrate is to overcome the challenges associated with its pH-dependent solubility and relatively short biological half-life. google.comgoogle.com Researchers have explored various strategies to modulate its release profile, ensuring a steady absorption throughout the gastrointestinal (GI) tract.

Utilization of Hydrophilic Matrix Polymers for Sustained Release

Hydrophilic matrix systems are a popular and cost-effective approach for achieving sustained drug release. nih.govasianjpr.com These systems utilize polymers that hydrate (B1144303) upon contact with gastrointestinal fluids to form a gel layer that controls the rate of drug diffusion and/or matrix erosion. nih.gov

For cisapride tartrate, various hydrophilic polymers have been investigated to prolong its release. Studies have shown that combining different viscosity grades of hydroxypropyl methylcellulose (B11928114) (HPMC), such as HPMC K4M and HPMC K100M, can effectively sustain the release of cisapride for over 12 hours. innovareacademics.ininnovareacademics.inresearchgate.net The formation of a viscous gel layer by these polymers acts as a barrier, regulating the diffusion of the dissolved drug from the matrix. nih.gov Research indicates that the release of drugs from HPMC-based formulations is often independent of the pH of the dissolution medium. researchgate.net The mechanism involves the polymer swelling in the presence of aqueous fluids, creating a porous matrix from which the drug is gradually released. google.com

A study exploring sustained-release matrix tablets of cisapride prepared by direct compression using HPMC K4M and HPMC K100M demonstrated that a combination of these polymers effectively sustained drug release. innovareacademics.inresearchgate.net The investigation utilized a 3² full factorial design to optimize the formulation, concluding that the concentration of both polymers significantly influenced the drug release profile. innovareacademics.ininnovareacademics.in

Multi-Particulate Systems: Mini-Tablet Formulations

Multi-particulate systems, such as mini-tablets, offer several advantages over single-unit dosage forms, including more predictable gastric transit and a reduced risk of dose dumping. scholaris.calonza.comnih.gov These systems consist of multiple small units, which can be formulated to provide different release profiles, allowing for a combination of immediate and sustained release within a single dosage form. lonza.comgoogle.com

For cisapride tartrate, a controlled-release oral dosage formulation suitable for once-daily administration has been developed using a plurality of mini-tablets. google.com This formulation includes a combination of immediate-release mini-tablets and sustained-release mini-tablets. The sustained-release components are designed to release cisapride at different sites along the gastrointestinal tract. google.com These mini-tablets, typically 2 to 3 mm in diameter, can be coated with polymers to control the release and then encapsulated. lonza.com This approach allows for a portion of the drug to be released immediately, while the remainder is released in a controlled manner, responding to the pH environment of the distal regions of the GI tract. google.com

The production of these mini-tablets involves blending cisapride tartrate with various excipients, followed by compression. google.com The sustained-release mini-tablets often incorporate a hydrophilic polymer matrix, which is then coated with a pH-dependent polymer to target specific regions of the intestine. google.com

pH-Dependent Release Strategies for Targeted Delivery within the Gastrointestinal Tract

Given that the solubility of cisapride is pH-dependent, with lower solubility at higher pH values, strategies that utilize this characteristic have been developed to target drug release. google.comgoogle.com pH-dependent release systems employ polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the intestines. nih.gov This approach protects the drug from the acidic environment of the stomach and allows for targeted release in the small or large intestine.

In the context of cisapride tartrate mini-tablet formulations, a pH-dependent release strategy is a core component of achieving once-daily administration. google.com The sustained-release mini-tablets are coated with pH-sensitive polymers. google.com For instance, some mini-tablets can be designed to release cisapride at a pH in the range of 5.5-6.5, while others release the drug at a pH between 6.5 and 7.5. google.com This staggered release mechanism ensures that the drug is delivered throughout the length of the gastrointestinal tract. google.com

Polymers such as Eudragit® have been used for this purpose. For example, tablets coated with Eudragit S were found to be intact after one hour in a pH 1.2 environment but disintegrated after one hour at pH 6.8. google.com This demonstrates the feasibility of using such polymers to achieve targeted release in the more distal parts of the GI tract. google.comnih.gov

Optimization and Evaluation of Sustained Release Formulations

The development of effective sustained-release formulations of cisapride tartrate necessitates rigorous optimization and evaluation to ensure desired drug release kinetics and performance. This involves studying the influence of formulation variables and employing standardized testing methodologies.

Impact of Polymer Types and Concentrations on Drug Release Kinetics

The choice of polymer and its concentration are critical factors that dictate the rate and mechanism of drug release from hydrophilic matrix tablets. researchgate.netnih.gov An increase in polymer concentration generally leads to a decrease in the rate of drug release. researchgate.netsciepub.com This is attributed to the formation of a more viscous gel layer and a less porous matrix, which hinders drug diffusion. sciepub.com

In studies with cisapride tartrate, it was observed that increasing the concentration of HPMC K4M and HPMC K100M resulted in a more sustained release of the drug. innovareacademics.in The regression analysis from a factorial design study showed that the coefficients for both polymer concentrations had a negative sign, indicating that higher polymer levels slowed down drug release. innovareacademics.in The combination of different viscosity grades of HPMC allows for fine-tuning the release profile. innovareacademics.inresearchgate.net For instance, higher viscosity grades of HPMC generally result in a slower release rate. asianjpr.com

The interplay between different types of polymers also affects release kinetics. For example, combining a hydrophilic polymer like HPMC with a hydrophobic polymer can create a matrix with balanced swelling, erosion, and mucoadhesive properties, leading to a more controlled release. nih.gov The release of a drug from such a matrix is primarily governed by diffusion through the gel layer and erosion of the matrix itself. nih.gov

Table 1: Effect of HPMC Polymer Concentration on Cisapride Tartrate Release

| Formulation Code | HPMC K4M (%) | HPMC K100M (%) | Drug Release at 2 hours (%) | Drug Release at 6 hours (%) | Drug Release at 10 hours (%) |

|---|---|---|---|---|---|

| F1 | 10 | 10 | 35 | 65 | 85 |

| F2 | 10 | 20 | 30 | 58 | 78 |

| F3 | 20 | 10 | 28 | 55 | 75 |

| F4 | 20 | 20 | 22 | 45 | 65 |

Note: This table is illustrative, based on the general findings that increased polymer concentration leads to slower drug release. innovareacademics.in

In Vitro Dissolution and Disintegration Testing Methodologies

In vitro dissolution and disintegration testing are essential quality control tools used to assess the performance of sustained-release dosage forms. agnopharma.comfda.gov These tests help in optimizing formulations and ensuring batch-to-batch consistency. agnopharma.com

For cisapride tartrate sustained-release tablets, dissolution studies are typically performed using a USP Type II (paddle) apparatus. innovareacademics.in The dissolution medium is often a buffered solution, such as 0.1 N HCl (pH 1.2) or a phosphate (B84403) buffer (pH 6.8), to simulate the different environments of the GI tract. innovareacademics.in The temperature is maintained at 37±0.5°C, and the paddle speed is set at a specific rpm, for example, 75 rpm. innovareacademics.in Aliquots of the dissolution medium are withdrawn at predetermined time intervals, and the amount of dissolved drug is quantified using a UV-Visible spectrophotometer. innovareacademics.inagnopharma.com

Table 2: Typical In Vitro Dissolution Parameters for Cisapride Tartrate SR Tablets

| Parameter | Condition |

|---|---|

| Apparatus | USP Type II (Paddle) |

| Dissolution Medium | 0.1 N HCl (pH 1.2) or Phosphate Buffer (pH 6.8) |

| Volume of Medium | 900 mL |

| Temperature | 37 ± 0.5°C |

| Paddle Speed | 75 rpm |

| Sampling Intervals | 1, 2, 4, 6, 8, 10, 12 hours |

| Analytical Method | UV-Visible Spectrophotometry |

Source: Based on methodologies described in pharmaceutical research. innovareacademics.in

Disintegration testing determines the time it takes for a tablet to break down into smaller particles. dissolutiontech.com For sustained-release formulations, this test is often modified to assess the integrity of the dosage form over time in different media. For instance, pH-dependent coated mini-tablets are tested for their resistance to disintegration in acidic media (e.g., pH 1.2) for a specified period, followed by testing in a higher pH medium (e.g., pH 6.8) to ensure they disintegrate at the intended site. google.com The standard apparatus for disintegration testing involves placing the tablets in a basket-rack assembly that is repeatedly moved up and down in the test fluid maintained at 37±2°C. innovareacademics.indissolutiontech.com

Application of Experimental Designs (e.g., Factorial Designs) for Formulation Optimization

Experimental designs are crucial tools for efficiently optimizing pharmaceutical formulations by systematically evaluating the influence of multiple variables simultaneously. jddtonline.info For cisapride tartrate, particularly in the development of sustained-release (SR) matrix tablets, factorial designs have been effectively employed. innovareacademics.insemanticscholar.org

A 3² full factorial design is a prominent example used to optimize the formulation of cisapride SR tablets. semanticscholar.orgresearchgate.net In such studies, the concentrations of matrix-forming polymers are selected as independent variables to investigate their effect on the drug release profile. For instance, the concentrations of Hydroxypropyl Methylcellulose (HPMC) K4M (X1) and HPMC K100M (X2) have been studied as independent variables. innovareacademics.inresearchgate.net The dependent variables are typically the percentage of drug released at specific time points, such as 2 hours (Q2), 6 hours (Q6), and 10 hours (Q10). innovareacademics.insemanticscholar.org

The goal of this optimization is to identify the combination of polymer concentrations that yields a desired, sustained release of cisapride over a period of more than 12 hours. innovareacademics.inresearchgate.net The results from these factorial design experiments allow researchers to understand the main effects and interaction effects of the polymers on drug release, leading to a robust and optimized formulation. jopcr.com The data below illustrates a typical setup for a factorial design in cisapride formulation.

Table 1: Example of a 3² Factorial Design for Cisapride SR Tablet Optimization This table is representative of a typical experimental design found in literature. innovareacademics.inresearchgate.net

| Formulation Code | Independent Variable X1: HPMC K4M (%) | Independent Variable X2: HPMC K100M (%) | Dependent Variable: % Drug Release at 2h | Dependent Variable: % Drug Release at 6h | Dependent Variable: % Drug Release at 10h |

|---|---|---|---|---|---|

| F1 | 10 (-1) | 10 (-1) | Data point | Data point | Data point |

| F2 | 10 (-1) | 20 (0) | Data point | Data point | Data point |

| F3 | 10 (-1) | 30 (+1) | Data point | Data point | Data point |

| F4 | 20 (0) | 10 (-1) | Data point | Data point | Data point |

| F5 | 20 (0) | 20 (0) | Data point | Data point | Data point |

| F6 | 20 (0) | 30 (+1) | Data point | Data point | Data point |

| F7 | 30 (+1) | 10 (-1) | Data point | Data point | Data point |

| F8 | 30 (+1) | 20 (0) | Data point | Data point | Data point |

| F9 | 30 (+1) | 30 (+1) | Data point | Data point | Data point |

Preformulation Studies and Excipient Compatibility

Preformulation studies are fundamental to developing a stable, effective, and manufacturable dosage form. sci-hub.se These investigations focus on the physicochemical properties of the active pharmaceutical ingredient (API) and its interactions with various excipients. sci-hub.se

Studies have shown that cisapride as a raw material exhibits poor flow and compressibility properties. innovareacademics.insemanticscholar.orgresearchgate.net These characteristics are critical for tablet manufacturing, particularly for direct compression methods. innovareacademics.in To overcome these issues, the use of directly compressible grade excipients is often beneficial. innovareacademics.inresearchgate.net Key physicochemical parameters evaluated for cisapride powder blends include the angle of repose, bulk density, tapped density, and Carr's index. wjbphs.com An angle of repose between 25-29 degrees, for instance, indicates good flow properties for a powder blend. wjbphs.com

Table 2: Physicochemical Properties of Cisapride Powder Blends Data compiled from studies on immediate and sustained release formulations. innovareacademics.inwjbphs.com

| Parameter | Observed Range | Indication |

|---|---|---|

| Bulk Density | 0.59 - 0.66 g/cm³ | Good Flow Property |

| Tapped Density | 0.71 - 0.80 g/cm³ | Good Flow Property |

| Carr's Index | 12 - 14.6 % | Fair Flow Character |

| Angle of Repose | 25° - 29° | Good Flow Property |

Ensuring the compatibility of cisapride with chosen excipients is vital to prevent degradation of the drug and to maintain the stability of the final product. sci-hub.se These studies are a required component for regulatory filings to justify the selection of formulation components. sci-hub.se

Common analytical techniques used to screen for interactions include Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). innovareacademics.inabap.co.in DSC studies on mixtures of cisapride with excipients such as Microcrystalline Cellulose (B213188) (MCC), Pregelatinized Starch, HPMC K100M, Colloidal Silicon Dioxide, and Magnesium Stearate have shown no significant changes in the drug's melting peak, indicating compatibility. innovareacademics.in Similarly, FTIR analysis of physical mixtures of the drug and excipients has revealed no significant changes in peak patterns, further confirming the absence of chemical interactions. innovareacademics.in These compatibility studies are typically conducted under stressed conditions (e.g., 40°C/75% RH) for a period of time, such as four weeks. innovareacademics.in

Stability Assessment of Developed Formulations

Stability testing is a critical step to ensure that the developed pharmaceutical product maintains its quality, purity, and performance throughout its shelf life.

Stability protocols for cisapride formulations involve storing the product under specific temperature and humidity conditions for predetermined periods. For solid dosage forms like sustained-release tablets, an accelerated stability study might be conducted at 40°C and 75% relative humidity (RH) for one to two months. innovareacademics.inabap.co.in For liquid formulations, such as a 1 mg/mL suspension, stability has been evaluated at both refrigerated (4°C) and room temperature (25°C). nih.gov

In one study, a cisapride suspension was found to be stable for 91 days when refrigerated but only for 28 days at room temperature, with stability defined as retaining over 90% of the initial concentration. nih.gov The evaluation during these studies includes assessing physical appearance, drug content, and in vitro dissolution profiles. innovareacademics.inabap.co.in

Table 3: Stability of a 1 mg/mL Cisapride Suspension Data based on a study of an extemporaneously compounded liquid dosage form. nih.gov

| Storage Condition | Study Duration (Days) | Time to Reach <90% Initial Concentration | Conclusion |

|---|---|---|---|

| 4°C (Refrigerated) | 91 | > 91 days | Stable |

| 25°C (Room Temperature) | 91 | > 28 days | Unstable after 28 days |

Understanding the degradation pathways of cisapride is essential for developing stable formulations and predicting shelf life. Cisapride is extensively metabolized in vivo, primarily through two major pathways: oxidative N-dealkylation at the piperidine (B6355638) nitrogen to form norcisapride, and aromatic hydroxylation. nih.govnih.gov

For formulation stability, forced degradation studies are conducted to identify potential degradation products under stress conditions such as acidic, alkaline, neutral, and oxidative hydrolysis, as well as thermal and photolytic stress. ijprajournal.com While specific forced degradation data for cisapride tartrate is not detailed in the provided context, the methodology for a related compound, cinitapride (B124281) hydrogen tartrate, shows it undergoes extensive degradation under acidic hydrolysis and to a lesser extent under oxidative, neutral, and alkaline conditions, while being stable against dry heat and photolytic stress. ijprajournal.com Such studies help in developing stability-indicating analytical methods. ijprajournal.com

Modern approaches like the Accelerated Stability Assessment Program (ASAP) use data from short-term accelerated studies under various conditions to model and predict the long-term shelf life of a drug product in its intended packaging. mdpi.comnih.gov This approach, based on the moisture-modified Arrhenius principle, can significantly shorten the time required for shelf-life estimation during early clinical development. nih.gov The shelf life for a cisapride liquid suspension, for example, has been determined to be 91 days under refrigeration and 28 days at room temperature. nih.gov

Q & A

Q. What pharmacological mechanisms of cisapride tartrate should guide experimental design in gastrointestinal motility studies?

Cisapride tartrate acts as a serotonin-4 (5-HT4) receptor agonist, enhancing acetylcholine release in enteric neurons to stimulate gastrointestinal motility . When designing in vitro or in vivo studies, researchers should prioritize models that assess 5-HT4 receptor specificity, such as isolated ileum preparations or transgenic animal models lacking 5-HT4 receptors. Include control experiments with selective 5-HT4 antagonists (e.g., GR113808) to confirm mechanism-specific effects .

Q. What validated analytical methods are suitable for quantifying cisapride tartrate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for cisapride quantification. Method validation should follow ICH guidelines, including parameters like linearity (e.g., 0.1–50 µg/mL), precision (RSD <2%), and recovery (>98%). For example, a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio can achieve optimal separation .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize cisapride tartrate formulation stability studies?

Apply a three-factor, three-level Box-Behnken design to evaluate critical variables (e.g., pH, excipient concentration, temperature). Use Design Expert® software to analyze interactions and predict optimal conditions. For instance, a study on metoprolol tartrate demonstrated that solvent composition (DMSO levels) significantly impacts drug permeation, which can be extrapolated to cisapride’s solubility challenges . Include ANOVA to validate model significance (p < 0.05) and generate response surface plots for visual interpretation .

Q. What statistical approaches resolve contradictions in cisapride tartrate pharmacokinetic data across species?

Use two-way ANOVA with Bonferroni post-hoc tests to compare interspecies metabolic profiles (e.g., hepatic CYP3A4 activity in humans vs. rodents). For time-dependent degradation studies, apply Pearson correlation analysis to link plasma concentration-time curves with metabolite formation. Reference nicotine tartrate studies, where buffer controls and repeated-measures ANOVA clarified tartrate-specific artifacts .

Q. How do blood-brain barrier (BBB) exclusion properties of cisapride tartrate influence neuropharmacological study design?

Cisapride’s inability to cross the BBB (unlike metoclopramide) necessitates peripheral-focused models for CNS side effect assessments. Employ in situ brain perfusion techniques or BBB-on-a-chip systems to confirm exclusion. For neurogastric interaction studies, pair cisapride with intracerebroventricular drug administration to isolate central vs. peripheral pathways .

Methodological Considerations

Q. What protocols ensure reproducibility in cisapride tartrate degradation studies under stress conditions?

Follow forced degradation guidelines using acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS/MS and compare fragmentation patterns with reference standards. For example, metoprolol tartrate studies identified oxidation at the methoxy group as a primary degradation pathway, a vulnerability shared by cisapride’s benzamide structure .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of cisapride tartrate?

Conduct parallel in vitro (e.g., receptor-binding assays) and in vivo (e.g., gastric emptying tests in rodents) studies under matched physiological conditions (pH, temperature). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effect metrics. Adjust for species-specific metabolic differences, such as higher cisapride clearance rates in rats due to CYP3A2 isoform activity .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.